The synthesis of Tetra(2H3)methylsilane can be achieved through the reaction of trichlorosilane with excess lithium aluminum hydride in diethyl ether. The reaction involves adding trichlorosilane dropwise to a solution of excess lithium aluminum hydride in diethyl ether under an inert atmosphere. The reaction mixture is then heated to reflux for several hours, allowed to cool to room temperature, and water is added dropwise to decompose excess lithium aluminum hydride. The organic layer is then extracted with diethyl ether, washed with water, and dried over anhydrous magnesium sulfate. The solvent is then evaporated under reduced pressure to obtain Tetra(2H3)methylsilane.
The molecular formula of Tetra(2H3)methylsilane is C4H12Si . The molecular weight is 88.2236 . The IUPAC Standard InChI is InChI=1S/C4H12Si/c1-5(2,3)4/h1-4H3 . The IUPAC Standard InChIKey is CZDYPVPMEAXLPK-UHFFFAOYSA-N .
Tetramethylsilane is a by-product of the production of methyl chlorosilanes, SiClx(CH3)4−x, via the direct process of reacting methyl chloride with silicon . TMS undergoes deprotonation upon treatment with butyllithium to give (H3C)3SiCH2Li . The latter, trimethylsilylmethyl lithium, is a relatively common alkylating agent . In chemical vapor deposition, TMS is the precursor to silicon dioxide or silicon carbide, depending on the deposition conditions .
Tetra(2H3)methylsilane is a colorless liquid. It has a boiling point of approximately 180°C and a melting point of -80°C. It is soluble in most organic solvents.
Tetra(2H3)methylsilane serves as a primary internal standard in 1H and 13C NMR spectroscopy [, ]. Its signal in the NMR spectrum is assigned a chemical shift of 0 ppm, providing a reference point for measuring the chemical shifts of other nuclei in the analyte.
In materials science, Tetra(2H3)methylsilane is used as a precursor for silicon carbide production []. The thermal decomposition of poly(methylsilane)/Tetra(2H3)methylsilane mixtures leads to the formation of silicon carbide, a material valued for its hardness and high-temperature resistance.
Research explores the potential of Tetra(2H3)methylsilane derivatives, specifically tetraalkylmethanes, as synthetic lubricants []. These compounds exhibit good oxidative stability, low-temperature performance, and thermal stability, making them potential alternatives to conventional lubricants.
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